3-Bromopropyl isothiocyanate

Descripción general

Descripción

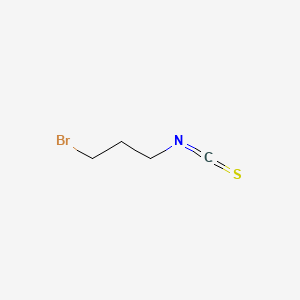

3-Bromopropyl isothiocyanate is a synthetic organic compound with the molecular formula C₄H₆BrNS. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis . This compound is part of the isothiocyanate family, which is characterized by the functional group -N=C=S. Isothiocyanates are widely recognized for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromopropyl isothiocyanate typically involves the reaction of 3-bromopropanol with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Bromopropanol} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of thiophosgene, a highly toxic and volatile reagent, under stringent safety protocols. The reaction is typically conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in 3-bromopropyl isothiocyanate undergoes nucleophilic substitution (SN2) with various nucleophiles, enabling functionalization of the alkyl chain.

Example Reaction :

This reaction is critical for synthesizing thioureas, which are intermediates in drug discovery .

Isothiocyanate Group Reactivity

The -NCS group participates in cycloadditions and conjugate additions:

CuAAC Click Chemistry

This compound reacts with azides under copper catalysis to form triazole-thiocarbamoyl hybrids :

Conditions : DMF, 60°C, 6h. Yield : 85–93% .

Thiocarbonyl Fluoride Intermediate

In the presence of thiocarbonyl fluoride (generated from S₈ and CF₃SiMe₃), it forms stable adducts with primary amines :

This method is scalable and avoids toxic thiophosgene .

Peptidomimetics

The compound is used to introduce thiocarbamoyl groups into peptide backbones. For example:

Stability and Side Reactions

-

Hydrolysis : The -NCS group hydrolyzes in aqueous acidic conditions to form amines and COS .

-

Thermal Degradation : Decomposes above 150°C, releasing HBr and isocyanic acid .

Comparative Reactivity

| Property | This compound | Allyl Isothiocyanate | Benzyl Isothiocyanate |

|---|---|---|---|

| Electrophilicity (-NCS) | High | Moderate | High |

| SN2 Reactivity (-Br) | High (primary alkyl) | N/A | N/A |

| Thermal Stability | <150°C | <200°C | <180°C |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

3-Bromopropyl isothiocyanate (C4H6BrNS) features a bromine atom that facilitates nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The compound exhibits notable biochemical properties, including the ability to form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues. This interaction can modify protein function and activity, leading to various cellular effects such as oxidative stress induction and modulation of gene expression .

Mechanism of Action:

- Cancer Pathways: this compound modulates several cancer-related targets by inhibiting cytochrome P450 enzymes and inducing phase II enzymes through the activation of the Nrf2 pathway. It also influences cell cycle regulators and promotes apoptosis via intrinsic and extrinsic pathways .

- Biochemical Interactions: The compound interacts with multiple enzymes and proteins, leading to alterations in cellular metabolism and signaling pathways.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

- Building Block: It serves as a building block for introducing the 3-bromopropylthiocarbamoyl group into various organic molecules.

- Click Chemistry: Utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize triazoles.

- Peptidomimetic Synthesis: Employed in synthesizing peptidomimetics that mimic peptide structures while offering improved stability.

Medicinal Chemistry

- Anticancer Research: The compound has been studied for its potential anticancer properties due to its ability to induce apoptosis and inhibit tumor growth through various mechanisms .

- Anti-inflammatory Agents: New derivatives of isothiocyanates inspired by compounds like sulforaphane have shown promise in reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Bioconjugation

- Selective Modification: It is used for the selective modification of biomolecules such as proteins and antibodies, enhancing their therapeutic potential in biotechnology .

Case Study 1: Synthesis of Tetraazapentalene Derivatives

Research has demonstrated the utility of this compound in synthesizing novel tetraazapentalene derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities, making them attractive candidates for drug discovery .

Case Study 2: Anti-inflammatory Activities

Recent studies have focused on synthesizing new isothiocyanate derivatives that exhibit anti-inflammatory activities. These derivatives were evaluated for their inhibitory effects on cyclooxygenase enzymes, showing potential as safer alternatives to traditional NSAIDs .

Mecanismo De Acción

The mechanism of action of 3-bromopropyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles to form thioureas and other derivatives . This reactivity is exploited in various chemical transformations and bioconjugation reactions. In biological systems, isothiocyanates can affect membrane integrity and enzymes involved in redox balance and metabolism, leading to antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Phenyl Isothiocyanate: Used in the Edman degradation method for sequencing amino acids in peptides.

Allyl Isothiocyanate: Known for its antimicrobial properties and found in mustard oil.

Benzyl Isothiocyanate: Exhibits anticancer properties and is found in cruciferous vegetables.

Uniqueness of 3-Bromopropyl Isothiocyanate: this compound is unique due to the presence of the bromine atom, which allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and bioconjugation applications.

Actividad Biológica

3-Bromopropyl isothiocyanate (3BPITC) is a member of the isothiocyanate family, known for its diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of 3BPITC, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C4H6BrNS

- Molecular Weight : 180.07 g/mol

- CAS Number : 2799-73-7

3BPITC exhibits its biological effects primarily through the following mechanisms:

-

Apoptosis Induction :

- 3BPITC triggers apoptosis in various cancer cell lines by activating intrinsic and extrinsic apoptotic pathways. It promotes the release of cytochrome c from mitochondria, leading to caspase activation, particularly caspases 3 and 9.

-

Cell Cycle Regulation :

- The compound modulates key cell cycle regulators, inhibiting progression through the cell cycle phases, which can lead to cell cycle arrest in cancer cells.

-

NF-κB Inhibition :

- Inhibition of the NF-κB pathway has been observed, which plays a crucial role in inflammation and cancer progression.

-

Oxidative Stress Modulation :

- 3BPITC induces oxidative stress by increasing reactive oxygen species (ROS) levels within cells, which contributes to its cytotoxic effects on tumor cells.

Biochemical Pathways

The biological activity of 3BPITC involves several biochemical pathways:

- Caspase Activation : The compound activates caspases involved in apoptosis, leading to programmed cell death.

- Nrf2 Pathway Activation : By activating the Nrf2 pathway, 3BPITC enhances the expression of phase II detoxifying enzymes, contributing to its chemopreventive properties.

- Protein Modification : It forms covalent bonds with nucleophilic sites on proteins, particularly cysteine residues, which can inhibit or alter enzyme activities.

Anticancer Activity

A study investigating the effects of various isothiocyanates, including 3BPITC, demonstrated significant anticancer activity against bladder cancer cells. The results indicated that treatment with isothiocyanates led to reduced cell viability and increased apoptosis rates compared to untreated controls .

In Vivo Studies

Research involving animal models has shown that dietary administration of isothiocyanates can inhibit tumor growth. Specifically, studies have indicated that compounds like 3BPITC can reduce tumor incidence and size in rodent models exposed to carcinogens .

Pharmacokinetics

3BPITC is metabolized via the mercapturic acid pathway. This involves conjugation with glutathione followed by enzymatic degradation and n-acetylation. Factors such as pH and cofactor presence can influence its stability and bioactivity in biological systems.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-bromo-3-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNS/c5-2-1-3-6-4-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUVKCFFZBZEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182270 | |

| Record name | 3-Bromopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-73-7 | |

| Record name | Propane, 1-bromo-3-isothiocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2799-73-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction involving 3-Bromopropyl isothiocyanate described in the research?

A1: The research focuses on utilizing this compound as a reagent to synthesize novel tetraazapentalene derivatives with fused cyclic systems [, ]. These reactions likely involve the nucleophilic attack of nitrogen atoms in tetraazapentalene derivatives on the electrophilic carbon of the isothiocyanate group, leading to ring formation.

Q2: Why is this research on novel tetraazapentalene derivatives significant?

A2: While the provided abstracts don't delve into specific applications, the synthesis of novel heterocyclic compounds like tetraazapentalenes is crucial in medicinal chemistry [, ]. These compounds often exhibit diverse biological activities, making them attractive targets for drug discovery and development. Exploring their synthesis with reagents like this compound contributes to expanding the chemical space of potential pharmaceuticals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.